4-hydrazino-5-methyl-1H-pyridin-2-one
Overview
Description
“4-hydrazino-5-methyl-1H-pyridin-2-one” is a chemical compound . It is used as an intermediate in the synthesis of other complex compounds .
Synthesis Analysis
The synthesis of “4-hydrazino-5-methyl-1H-pyridin-2-one” involves the reaction of chloro-methyl-aminopyridine with KOH in methanol in an autoclave . Another method involves starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine .Molecular Structure Analysis
The molecular structure of “4-hydrazino-5-methyl-1H-pyridin-2-one” is represented by the SMILES stringNNC1=NC(=O)NC=C1
. The molecular weight of the compound is 126.12 . Physical And Chemical Properties Analysis
“4-hydrazino-5-methyl-1H-pyridin-2-one” is a solid compound . Its empirical formula is C4H6N4O . The CAS Number of the compound is 3310-41-6 .Scientific Research Applications
Synthesis of Bisheterocycles : It is used in synthesizing bisheterocycles like 1H-3-aminoimidazo[4,5-b]pyridine-2-thione and 8-amino-3-thio-sym-triazol (Mokrushina, Postovskii, & Kotovskaya, 1977).
Synthesis of Furo[3,4-c]pyridines : It facilitates the synthesis of 4-amino-1H-furo[3,4-c]pyridines and 4-arylamino-1H-furo[3,4-c]-pyridines, as indicated in studies by Arustamova and Piven (1999, 2013) (Arustamova & Piven, 1999), (Арустамова & Пивень, 2013).
Potential in Drug Development : As a structurally and chemically active compound, it has potential applications in drug development (Batts & Spinner, 1969).
Antineoplastic Agents : It's a new class of antineoplastic agents with antitumor activity in vitro and in vivo on various experimental tumor models (Nguyen et al., 1990).
Selective Fluorescent Chemo-Sensing : Hydrazones derived from it can be used for selective fluorescent "turn on" chemo-sensing of Al3+ and its application in living cells imaging (Rahman et al., 2017).
Study of Pyrrole Nitrogen Substitution : The synthesized methyl 4-aminopyrrole-2-carboxylates from it can be used in studying pyrrole nitrogen substitution in biological molecules (Galenko et al., 2015).
Antimalarial Applications : It demonstrates significant antimalarial activity, indicating potential applications in this field (Makam, Thakur, & Kannan, 2014).
Interaction with DNA : The synthesized hydrazone from it has been investigated for its interaction with calf thymus DNA (Gamov et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-hydrazinyl-5-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-8-6(10)2-5(4)9-7/h2-3H,7H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHJPQZQIVUQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910083 | |
Record name | 4-Hydrazinyl-5-methylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydrazino-5-methyl-1H-pyridin-2-one | |
CAS RN |
106689-40-1 | |
Record name | 4-Hydrazinyl-5-methylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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